molecular formula C11H14N2O3 B2674081 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide CAS No. 2034273-01-1

6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide

Cat. No. B2674081
M. Wt: 222.244
InChI Key: XVPFUWZOKCHFOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide consists of a nicotinamide core with a tetrahydrofuran-2-yl methoxy group attached at the 6-position. Tetrahydrofuran (THF) is a cyclic ether and is a versatile solvent due to its polar nature and wide liquid range .

Scientific Research Applications

1. Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives

  • Summary of Application : This research involved the design and synthesis of a series of alkoxylated 6H-benzo[c]chromen-6-one derivatives, which were evaluated as potential Phosphodiesterase II inhibitors .
  • Methods of Application : The research involved the use of 2-(bromomethyl)tetrahydrofuran as the starting material . The desired compound was isolated and its inhibitory potential was evaluated .
  • Results : The derivative 1f was found to have the optimal inhibitory potential (IC 50: 3.67 ± 0.47 μM). It also exhibited comparable activity in comparison to that of BAY 60-7550 in vitro cell level studies .

2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives

  • Summary of Application : This research involved the design and synthesis of a series of new N-(thiophen-2-yl) nicotinamide derivatives by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
  • Methods of Application : The structures of the target compounds were identified through 1H NMR, 13C NMR and HRMS spectra . The in vivo bioassay results of all the compounds against cucumber downy mildew (CDM, Pseudoperonospora cubensis (Berk.et Curt.) Rostov.) in a greenhouse were evaluated .
  • Results : Compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC 50 = 21.44 mg/L) and flumorph (EC 50 = 7.55 mg/L) .

3. Synthesis of Functionalized Tetrahydrofuran Derivatives

  • Summary of Application : This research proposed a three-step strategy for the functionalization of the methyl group of 2,5-dimethylfuran .
  • Methods of Application : The process involved the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
  • Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

4. N-(quinolin-8-yl)-6-((tetrahydrofuran-2-yl)methoxy)nicotinamide

  • Summary of Application : This compound is available for purchase, suggesting it may be used in various chemical reactions or as a building block in the synthesis of more complex molecules.
  • Methods of Application : Specific methods of application would depend on the context in which this compound is being used.
  • Results : The outcomes would also depend on the specific context.

5. Modification of Natural Products and Active Substructure Splicing

  • Summary of Application : This research involved the modification of natural products and the active substructure splicing method .
  • Methods of Application : A series of new N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
  • Results : Compounds 4a (EC 50 = 4.69 mg/L) and 4f (EC 50 = 1.96 mg/L) exhibited excellent fungicidal activities which were higher than both diflumetorim (EC 50 = 21.44 mg/L) and flumorph (EC 50 = 7.55 mg/L) .

6. Functionalization of the Methyl Group of 2,5-Dimethylfuran

  • Summary of Application : This research proposed a three-step strategy for the functionalization of the methyl group of 2,5-dimethylfuran .
  • Methods of Application : The process involved the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, its further aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate alkylated tetrahydrofuran .
  • Results : Active and selective catalysts could be identified for the aldol condensation and hydrogenation–cyclization reactions .

properties

IUPAC Name

6-(oxolan-2-ylmethoxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c12-11(14)8-3-4-10(13-6-8)16-7-9-2-1-5-15-9/h3-4,6,9H,1-2,5,7H2,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPFUWZOKCHFOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=NC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((Tetrahydrofuran-2-yl)methoxy)nicotinamide

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